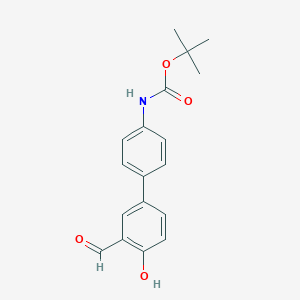
4-(4-BOC-Aminophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-BOC-Aminophenyl)-2-formylphenol, also known as 4-BOC-APF, is an organic compound used in scientific research. It is a member of the phenol family and is composed of a 4-bromo-2-chloro-6-formylphenyl group attached to a 4-bromo-3-chloro-2-hydroxybenzene group. It is a colorless solid that is soluble in water and organic solvents. 4-BOC-APF is used in a variety of scientific research applications, including biochemical and physiological studies, and has been used for many years as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and as a starting material for the synthesis of other compounds. In addition, 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has been used in biochemical and physiological studies, such as the study of enzyme kinetics and the study of the effects of drugs on the body.
Mecanismo De Acción
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% is not fully understood. It is known to interact with enzymes and other proteins in the body, and is thought to act as an inhibitor of certain enzymes. It is also thought to be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% are not fully understood. However, it is known to interact with enzymes and other proteins in the body and is thought to be involved in the regulation of cell signaling pathways. In addition, 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has been used in studies of enzyme kinetics and the effects of drugs on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is water soluble, has a low toxicity, and is relatively inexpensive. In addition, it is a stable compound, making it suitable for long-term storage and use. However, it has some limitations, such as its limited solubility in certain solvents and its tendency to form insoluble complexes with some compounds.
Direcciones Futuras
There are several potential future directions for the use of 4-(4-BOC-Aminophenyl)-2-formylphenol, 95%. It could be used in the development of new drugs and other organic compounds, as well as in the study of enzyme kinetics and the effects of drugs on the body. In addition, it could be used in the study of cell signaling pathways and the regulation of gene expression. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Métodos De Síntesis
4-(4-BOC-Aminophenyl)-2-formylphenol, 95% can be synthesized from 4-bromo-3-chloro-2-hydroxybenzene and 4-bromo-2-chloro-6-formylphenyl bromide. The reaction is carried out in a two-step process, first by reacting 4-bromo-3-chloro-2-hydroxybenzene with 4-bromo-2-chloro-6-formylphenyl bromide in a solvent such as dichloromethane, then by reacting the product with a base such as sodium hydroxide. The resulting product is 4-(4-BOC-Aminophenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
tert-butyl N-[4-(3-formyl-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-7-4-12(5-8-15)13-6-9-16(21)14(10-13)11-20/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPVPQZZLSRPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(3-formyl-4-hydroxyphenyl)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

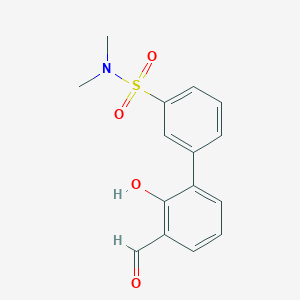
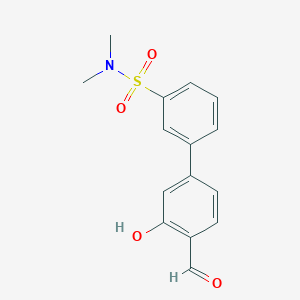

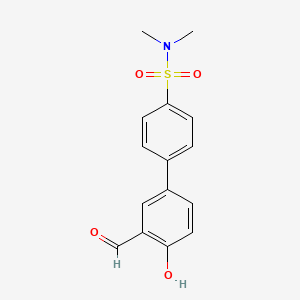

![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)

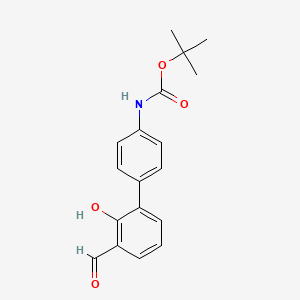
![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
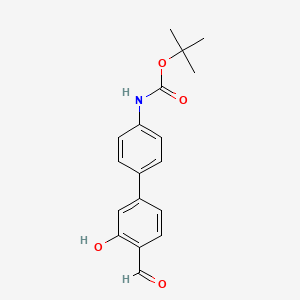
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)